molecular formula C6H6N4O B1599751 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one CAS No. 72079-77-7

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Cat. No.: B1599751
CAS No.: 72079-77-7
M. Wt: 150.14 g/mol
InChI Key: ASIWDXWEDFFGPK-UHFFFAOYSA-N
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Description

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is a heterocyclic compound that features a fused ring system combining imidazole and diazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate diamines with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of o-phenylenediamine with carboxylic acids in the presence of polyphosphoric acid (PPA) can yield the desired fused ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and the potential for diverse functional modifications, making it a valuable compound in research and development.

Properties

IUPAC Name

4,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIWDXWEDFFGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458681
Record name 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72079-77-7
Record name 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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